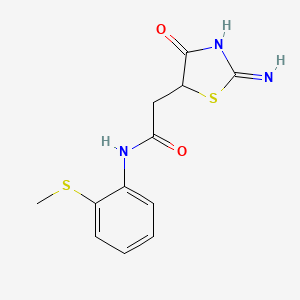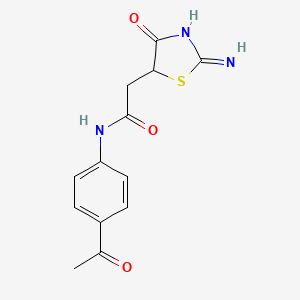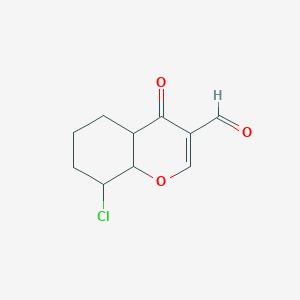![molecular formula C16H20NO6- B15133109 Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester](/img/structure/B15133109.png)
Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a 4-oxobutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
化学反応の分析
Types of Reactions
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .
科学的研究の応用
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Peptide Synthesis: The Boc-protected amino group makes this compound useful as an intermediate in the synthesis of peptides and other amino acid derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound’s functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis
作用機序
The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid include other Boc-protected amino acids and their derivatives, such as:
- Boc-L-alanine
- Boc-L-phenylalanine
- Boc-L-lysine
Uniqueness
The uniqueness of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of both the benzyloxy and Boc-protected amino groups provides versatility in synthetic organic chemistry .
特性
分子式 |
C16H20NO6- |
|---|---|
分子量 |
322.33 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1 |
InChIキー |
SOHLZANWVLCPHK-LBPRGKRZSA-M |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B15133027.png)
![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
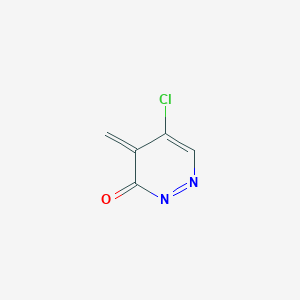
![(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide](/img/structure/B15133045.png)

![3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B15133070.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
![11-(4-Butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B15133087.png)
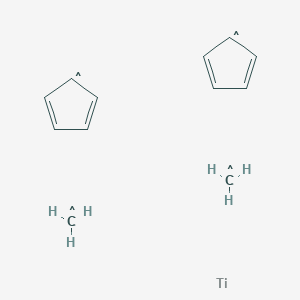
![3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B15133101.png)
